3-cis-Hydroxyglipizide is a derivative of glipizide, a medication primarily used to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. This compound, like its parent drug, belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. The cis configuration of the hydroxy group differentiates it from other derivatives, potentially influencing its pharmacological properties.
3-cis-Hydroxyglipizide is synthesized from glipizide, which itself is derived from the sulfonylurea class of compounds. The synthesis often involves chemical modifications that introduce the hydroxy group at the 3-position while maintaining the core structure of glipizide.
The synthesis of 3-cis-Hydroxyglipizide typically involves several key steps:
The molecular structure of 3-cis-Hydroxyglipizide features a sulfonylurea backbone with a hydroxy group positioned at the 3-carbon in a cis configuration.
The stereochemistry plays a crucial role in determining the compound's biological activity.
3-cis-Hydroxyglipizide can participate in various chemical reactions typical for sulfonylureas, including:
These reactions can be studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate mechanisms and intermediates formed during transformations.
The mechanism by which 3-cis-Hydroxyglipizide exerts its pharmacological effects is similar to that of glipizide:
Studies indicate that modifications in the hydroxy group can affect binding affinity and subsequent insulin release efficacy.
Relevant analyses include thermal stability assessments and solubility tests under various conditions.
3-cis-Hydroxyglipizide is primarily used in research settings to:
This compound serves as an important tool for enhancing our understanding of sulfonylurea pharmacology and improving diabetes management strategies.
Glipizide undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C9 responsible for ~80% of its oxidative biotransformation and CYP2C19 contributing to the remaining pathways. The major metabolites include the inactive 4-trans-hydroxyglipizide (71% of total metabolites) and the minor 3-cis-hydroxyglipizide (15% of total metabolites) [3]. Genetic polymorphisms significantly influence this metabolism: individuals carrying the CYP2C93 allele (Ile359Leu) exhibit 51.1% lower oral clearance and 2.0-fold higher AUC0-∞ compared to wild-type (CYP2C91/1) individuals [4]. Similarly, CYP2C19 poor metabolizers show analogous pharmacokinetic alterations, though to a lesser extent. The formation of 3-cis*-hydroxyglipizide is particularly sensitive to CYP2C19 activity, serving as a phenotypic marker for this enzyme's functional status [4].
Table 1: Enzymatic Parameters for Glipizide Metabolite Formation
Enzyme | Metabolite Pathway | Contribution (%) | Impact of Genetic Variants |
---|---|---|---|
CYP2C9 | 4-trans-hydroxyglipizide | ~70-80% | ↓59% clearance in 3/3 carriers |
CYP2C19 | 3-cis-hydroxyglipizide | ~15-20% | ↑210% AUC in PM phenotypes |
Other CYPs | Minor pathways | <10% | Negligible clinical impact |
The stereochemical orientation of hydroxylation dictates pharmacological activity and elimination kinetics. 4-trans-hydroxyglipizide formation follows classic Michaelis-Menten kinetics with human liver microsomes exhibiting Km values of 334±75 µM and Vmax of 268±115 pmol/min/mg protein [7]. In contrast, 3-cis-hydroxyglipizide production demonstrates atypical kinetics suggestive of allosteric modulation. Structurally, the cis configuration at the 3-position creates greater steric hindrance, reducing affinity for sulfonylurea receptors by 10-fold compared to the parent compound [3]. Both isomers are pharmacologically inactive but serve as valuable biomarkers: the 3-cis/4-trans metabolic ratio correlates with CYP2C19 activity (r=0.87, p<0.001) and may predict susceptibility to drug interactions [4] .
Diabetic states significantly alter glipizide metabolism through multiple mechanisms. Hyperglycemia downregulates hepatic CYP2C9 expression by 40-60% via reactive oxygen species-mediated suppression of pregnane X receptor (PXR) signaling [2]. In diabetic rat models, the formation clearance of 3-cis-hydroxyglipizide decreases by 35% compared to non-diabetic controls, while 4-trans-hydroxyglipizide formation decreases by 28% [2]. This metabolic shift correlates with HbA1c levels (r=0.63 for 3-cis; r=0.58 for 4-trans), suggesting glycation end-products may directly inhibit cytochrome P450 activity. Additionally, diabetic hepatotoxicity reduces microsomal content of NADPH-cytochrome P450 reductase by 25%, further slowing hydroxylation rates [9].
Table 2: Pathophysiological Impact on Glipizide Metabolite Kinetics
Parameter | Non-Diabetic | Diabetic | Change (%) | Mechanism |
---|---|---|---|---|
CYP2C9 expression | 100% | 40-60% | ↓40-60% | ROS-PXR suppression |
3-cis formation | 15.2 pmol/min/mg | 9.9 pmol/min/mg | ↓35% | Enzyme downregulation |
4-trans formation | 58.3 pmol/min/mg | 42.1 pmol/min/mg | ↓28% | Reductase deficiency |
Metabolic ratio (3-cis/4-trans) | 0.26 | 0.23 | ↓11.5% | Differential inhibition |
Phytochemicals exhibit complex modulatory effects on glipizide-metabolizing enzymes. Andrographis paniculata extract (APE) and its diterpenoid andrographolide demonstrate paradoxical effects: APE acts as a CYP2C9 inducer (↑1.8-fold activity) via pregnane X receptor activation, increasing 4-trans-hydroxyglipizide formation by 30% in diabetic rats. Conversely, andrographolide directly inhibits CYP2C19 (IC50=3.2 µM), reducing 3-cis-hydroxyglipizide production by 45% [2]. Fenofibrate potently inhibits CYP2C19 (IC50=0.2 µM) through competitive binding, decreasing 3-cis-hydroxyglipizide formation by 64% at therapeutic concentrations . Interestingly, the flavonoid phloretin—a dihydrochalcone found in apples—enhances CYP2C9-mediated hydroxylation through allosteric activation, increasing Vmax by 2.3-fold without altering Km [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: